Cas no 80-30-8 (N-Cyclohexyl-4-methylbenzenesulfonamide)

N-Cyclohexyl-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by its cyclohexyl and toluenesulfonyl functional groups. This compound exhibits notable stability and solubility in organic solvents, making it suitable for applications in synthetic chemistry and pharmaceutical intermediates. Its robust molecular structure contributes to its utility as a reagent or building block in the synthesis of more complex organic compounds. The presence of the sulfonamide group enhances its potential for hydrogen bonding, which can be advantageous in molecular recognition processes. The product is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
N-Cyclohexyl-4-methylbenzenesulfonamide structure
80-30-8 structure
Product Name:N-Cyclohexyl-4-methylbenzenesulfonamide
CAS No:80-30-8
MF:C13H19NO2S
MW:253.360462427139
MDL:MFCD00014285
CID:34209
PubChem ID:87558342
Update Time:2025-05-27

N-Cyclohexyl-4-methylbenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyltoluene-4-sulphonamide
    • N-Cyclohexyl-p-toluenesulphonamide
    • N-p-Toluenesulphonylcyclohexylamine
    • N-Cyclohoxyltoluene-4-Sulphonamide
    • N-cyclohexyl-p-toluenesulfonamide
    • N-Cyclohexyl-4-methylbenzenesulfonamide
    • Santicizer 1H
    • p-Toluenesulfonamide, N-cyclohexyl-
    • Benzenesulfonamide, N-cyclohexyl-4-methyl-
    • (Tosylamino)cyclohexane
    • N-cyclohexyl-4-methyl-benzenesulfonamide
    • 0QPV1AE9EM
    • N-Cyclohexyl-4-methyl benzenesulfonamide
    • MLS002152910
    • SMR001224514
    • N-cyclohexyl-4-methylbenzene-1-sulfonamide
    • cyclohexyl[(4-methylphenyl)s
    • 4-Toluenesulfonamide, N-cyclohexyl-
    • HMS3039A07
    • W-104240
    • 80-30-8
    • NSC 14856
    • MFCD00014285
    • Oprea1_267555
    • 10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • N-cyclohexyltoluen-4-sulfonamid
    • N-Cyclo Hexyl P-Toluene Sulphonamide
    • STL137409
    • N-Cyclohexyl-4-toluenesulfonamide
    • Tox21_200091
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI,7CI,8CI)
    • NSC48143
    • cid_6633
    • ? N-Cyclohexyl-4-methylbenzenesulfonamide
    • doi:10.14272/DKYVVNLWACXMDW-UHFFFAOYSA-N
    • CAS-80-30-8
    • CS-0187582
    • NSC14856
    • N-CYCLOHEXYL-4-METHYL-1-BENZENESULFONAMIDE
    • DTXSID1024885
    • Oprea1_175608
    • n-cyclohexyl p-toluenesulfonamide
    • FT-0631357
    • Z45509354
    • DKYVVNLWACXMDW-UHFFFAOYSA-N
    • A9949
    • N-Tosylcyclohexylamine
    • NCGC00091891-01
    • E76128
    • NSC-14856
    • Q27237113
    • NCGC00257645-01
    • NCGC00091891-02
    • CCRIS 6008
    • AI3-15119
    • DTXCID404885
    • CHEMBL1371652
    • Benzenesulfonamide, N-cyclohexyl-4-methyl- (9CI)
    • BDBM74248
    • AKOS000384083
    • SCHEMBL128274
    • NSC-48143
    • EINECS 201-268-3
    • LS-1793
    • AS-64100
    • N-CYCLOHEXYL P-TOLUENESULFONYLAMINE
    • BRN 2698317
    • C2032
    • UNII-0QPV1AE9EM
    • NS00038072
    • N-Cyclohexyl-4-methylbenzenesulfonamide (ACI)
    • p-Toluenesulfonamide, N-cyclohexyl- (6CI, 7CI, 8CI)
    • N-Cyclohexyl-4-methylphenylsulfonamide
    • N-Tosylcyclohexanamine
    • NSC 48143
    • Topcizer 8
    • 3-12-00-00061 (Beilstein Handbook Reference)
    • >99.0%(HPLC)(N)
    • KETJENFLEX 1H
    • DB-056428
    • MDL: MFCD00014285
    • Inchi: 1S/C13H19NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
    • InChI Key: DKYVVNLWACXMDW-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(C)=CC=1)(NC1CCCCC1)=O
    • BRN: 2698317

Computed Properties

  • Exact Mass: 253.11400
  • Monoisotopic Mass: 253.11365
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 54.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Uncertain.
  • Density: 1.1414 (rough estimate)
  • Melting Point: 85.0 to 89.0 deg-C
  • Boiling Point: 350°C
  • Flash Point: 350°C
  • Refractive Index: 1.6800 (estimate)
  • Water Partition Coefficient: <0.1 g/100 mL at 21 ºC
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 54.55000
  • LogP: 4.07770
  • Solubility: <0.1 g/100 mL at 21°C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

N-Cyclohexyl-4-methylbenzenesulfonamide Security Information

N-Cyclohexyl-4-methylbenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Cyclohexyl-4-methylbenzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-100g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
100g
¥672.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-25g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
25g
¥210.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-5g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
5g
¥60.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N158943-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 >99.0%(HPLC)(N)
500g
¥2504.90 2023-09-01
Alichem
A019087054-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 97%
500g
$274.40 2023-09-01
Chemenu
CM201153-500g
N-Cyclohexyl-4-methylbenzenesulfonamide
80-30-8 97%
500g
$262 2021-06-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N871372-100g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 99%
100g
719.00 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77475-100g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 99%
100g
¥518.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77475-25g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 99%
25g
¥178.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X77475-5g
N-Cyclohexyl-p-toluenesulfonamide
80-30-8 99%
5g
¥58.0 2023-09-05

N-Cyclohexyl-4-methylbenzenesulfonamide Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… (supported on silica gel) Solvents: Toluene ;  1.2 h, 120 °C
Reference
The hydroamination of unactivated alkenes with sulfonamides catalyzed by phosphomolybdic acid/SiO2
Yadav, Jhillu S.; et al, Letters in Organic Chemistry, 2008, 5(8), 651-654

Production Method 2

Reaction Conditions
1.1 Catalysts: Silver hexafluoroantimonate ,  Dichloro[μ-[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine-κP… Solvents: 1,2-Dichloroethane ;  30 min, rt
1.2 5 - 10 min, rt
1.3 rt → 85 °C; 240 min, 85 °C
Reference
Mono- vs. Dinuclear Gold-Catalyzed Intermolecular Hydroamidation
Serrano-Becerra, Juan M.; et al, European Journal of Organic Chemistry, 2014, 2014(21), 4515-4522

Production Method 3

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) Solvents: 1,2-Dichloroethane ;  5 - 10 min
1.2 Catalysts: Silver hexafluoroantimonate ;  24 h, 80 °C
Reference
Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides
Marcyk, Paul T. ; et al, Angewandte Chemie, 2019, 58(6), 1727-1731

Production Method 4

Reaction Conditions
1.1 Reagents: Water Solvents: Dichloromethane ;  20 min, rt
Reference
A novel approach for the synthesis of alkyl and aryl sulfonamides
Shaabani, Ahmad; et al, Tetrahedron Letters, 2007, 48(12), 2185-2188

Production Method 5

Reaction Conditions
1.1 Catalysts: Bicyclo[2.2.1]hept-2-ene, 5-(3-buten-1-yl)-, polymer with bicyclo[2.2.1]hept-2-e… (post-treated with BHBr2·Me2S, pyrazole, CuI) Solvents: Cyclohexane ;  12 h, 60 °C
Reference
Trispyrazolylborate Ligands Supported on Vinyl Addition Polynorbornenes and Their Copper Derivatives as Recyclable Catalysts
Molina de la Torre, Jesus A.; et al, Chemistry - A European Journal, 2019, 25(2), 556-563

Production Method 6

Reaction Conditions
1.1 Catalysts: Silver, [tris(4-bromo-3,5-dimethyl-1H-pyrazolato-κN1)hydroborato(1-)-κN2,κN2′,κN… Solvents: Cyclohexane ;  4 h, 80 °C
Reference
Easy Alkane Catalytic Functionalization
Gomez-Emeterio, B. Pilar; et al, Organometallics, 2008, 27(16), 4126-4130

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Trifluoromethanesulfonic acid Solvents: Nitromethane ;  5 min, rt
Reference
Triflic Acid-Catalyzed Reductive Coupling Reactions of Carbonyl Compounds with O-, S-, and N-Nucleophiles
Gellert, Beate A.; et al, Chemistry - A European Journal, 2011, 17(43), 12203-12209

Production Method 8

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Cyanuric chloride ;  25 °C
1.2 Solvents: Dichloromethane ;  40 min, rt
Reference
Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct
Pandit, Shivaji S.; et al, Journal of Sulfur Chemistry, 2008, 29(6), 619-622

Production Method 9

Reaction Conditions
1.1 Reagents: Benzenaminium, N,N,N-trimethyl-, (tribromide) (1:1) Solvents: Tetrahydrofuran ;  5 min
1.2 8 h, 30 °C
1.3 Reagents: Water
Reference
PTAB mediated open air synthesis of sulfonamides, thiosulfonates and symmetrical disulfanes
Sarkar, Debayan ; et al, Tetrahedron Letters, 2018, 59(24), 2360-2364

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium percarbonate Catalysts: Iodine Solvents: Acetonitrile ,  1,2-Dichloroethane ;  24 h, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Iodine-Catalyzed Oxidative Amination of Sodium Sulfinates: A Convenient Approach to the Synthesis of Sulfonamides under Mild Conditions
Buathongjan, Chonchanok; et al, European Journal of Organic Chemistry, 2015, 2015(7), 1575-1582

Production Method 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-(p-Toluenesulfonyl)imidazole Solvents: Dimethylformamide ;  6 h, reflux
Reference
Highly efficient one-pot synthesis of N-alkyl sulfonamides from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm)
Rad, Mohammad Navid Soltani; et al, Phosphorus, 2014, 189(4), 465-476

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Iron(III) acetylacetonate ;  18 h, 100 °C
Reference
Iron Catalyzed Oxidative C(sp3)-N Cross Coupling of Amides with C(sp3)-H via a Radical Process
Li, Ze-lin; et al, ChemistrySelect, 2017, 2(26), 8076-8079

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide ,  Potassium tert-butoxide Catalysts: Cuprous chloride Solvents: Toluene ;  36 h, 120 °C
Reference
Copper-Catalyzed Ligand-Free Amidation of Benzylic Hydrocarbons and Inactive Aliphatic Alkanes
Zeng, Hui-Ting; et al, Organic Letters, 2015, 17(17), 4276-4279

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Water
Reference
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; et al, Organic Reactions (Hoboken, 1985, 33,

Production Method 15

Reaction Conditions
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Catalysts: 4,7-Diphenyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper ,  Tris[2-(2-pyridinyl-κN)phenyl-κC]iridium Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Oxygen ;  rt
Reference
Decarboxylative sp3 C-N coupling via dual copper and photoredox catalysis
Liang, Yufan; et al, Nature (London, 2018, 559(7712), 83-88

Production Method 16

Reaction Conditions
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ,  Water ;  10 - 15 min, 120 °C
Reference
Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines
Nikam, Anil; et al, Phosphorus, 2023, 198(10), 800-807

Production Method 17

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Rhenium oxide (Re2O7) ,  Sodium hexafluorophosphate Solvents: Dichloromethane ;  40 h, 50 °C
Reference
Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst
Das, Braja Gopal; et al, Organic & Biomolecular Chemistry, 2013, 11(26), 4379-4382

Production Method 18

Reaction Conditions
1.1 Reagents: Triethylsilane Catalysts: Iodine Solvents: Ethyl acetate ;  30 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
Reference
Diiodine-Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides
Jiang, Jin; et al, Synlett, 2023, 34(13), 1634-1638

Production Method 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iodine Solvents: 1,2-Dichloroethane ,  Decane ;  1 h, rt
Reference
Iodine-catalyzed expeditious synthesis of sulfonamides from sulfonyl hydrazides and amines
Yotphan, Sirilata; et al, Organic & Biomolecular Chemistry, 2016, 14(2), 590-597

Production Method 20

Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide Solvents: Methanol ,  Water ;  4 h, rt
Reference
Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium
Chen, Wei; et al, Organic & Biomolecular Chemistry, 2023, 21(27), 5547-5552

Production Method 21

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ammonium iodide Solvents: Acetonitrile ,  Water ;  16 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
NH4I-Catalyzed Synthesis of Sulfonamides from Arylsufonylhydrazides and Amines
Yu, Hui; et al, Chinese Journal of Chemistry, 2016, 34(4), 359-362

Production Method 22

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  2.5 h, rt
Reference
Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: an alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids
Palakurthy, Nani Babu; et al, Tetrahedron Letters, 2011, 52(52), 7132-7134

Production Method 23

Reaction Conditions
1.1 Reagents: Ammonium iodide Solvents: Methanol ;  rt
Reference
Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst
Jiang, Yang-ye; et al, Journal of Organic Chemistry, 2016, 81(11), 4713-4719

Production Method 24

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine Solvents: Dimethylformamide ;  7 h, reflux
Reference
Ph3P/CCl4 as a highly efficient reagent for one-pot N-alkylation of sulfonamides from alcohols: a rapid route to N-alkyl sulfonamides synthesis
Rad, Mohammad Navid Soltani; et al, Molecular Diversity, 2013, 17(4), 745-752

Production Method 25

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Cupric acetate Solvents: Acetonitrile ;  12 h, 25 °C
Reference
Copper(II)-Photocatalyzed N-H Alkylation with Alkanes
Zheng, Yi-Wen ; et al, ACS Catalysis, 2020, 10(15), 8582-8589

Production Method 26

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1801980-19-7 Solvents: Toluene ;  12 h, 120 °C
Reference
Ruthenium(II) complexes containing a phosphine-functionalized thiosemicarbazone ligand: synthesis, structures and catalytic C-N bond formation reactions via N-alkylation
Ramachandran, Rangasamy; et al, RSC Advances, 2015, 5(15), 11405-11422

Production Method 27

Reaction Conditions
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride (1:1) Solvents: Toluene ;  0.5 h, rt
1.2 Catalysts: 1-Hydroxybenzotriazole ;  24 h, rt
Reference
Organocatalytic silicon-free SuFEx reactions for modular synthesis of sulfonates and sulfonamides
Lin, Muze; et al, ChemRxiv, 2021, 1, 1-21

Production Method 28

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Cuprous iodide ,  Silver nitrate Solvents: Toluene ;  5 h, 110 °C
Reference
Copper iodide nanoparticles-decorated porous polysulfonamide gel: As effective catalyst for decarboxylative synthesis of N-Arylsulfonamides
Alavinia, Sedigheh ; et al, Applied Organometallic Chemistry, 2020, 34(3),

Production Method 29

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt
Reference
Metal-free synthesis of activated ynesulfonamides and tertiary enesulfonamides
Andna, Lucile; et al, Organic & Biomolecular Chemistry, 2019, 17(23), 5688-5692

Production Method 30

Reaction Conditions
1.1 Reagents: Pyridine ;  0 °C; 2 - 3 h, 25 °C
Reference
Three-Component Ring-Opening Reactions of Cyclic Ethers, α-Diazo Esters, and Weak Nucleophiles under Metal-Free Conditions
Lu, Lin; et al, Journal of Organic Chemistry, 2018, 83(23), 14385-14395

Production Method 31

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 0 °C → rt; 24 h, rt
Reference
Zirconium-catalyzed intermolecular hydroamination of alkynes with primary amines
Born, Karolin; et al, European Journal of Organic Chemistry, 2012, 2012(4), 764-771

Production Method 32

Reaction Conditions
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine ,  Iodonium, bis(2,4,6-trimethylphenyl)-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  (2-Thiophenecarboxylato-κO2,κS1)copper Solvents: tert-Butanol ;  24 h, 25 °C
Reference
Cu-Catalyzed C(sp3) Amination of Unactivated Secondary Alkyl Iodides Promoted by Diaryliodonium Salts
Lv, Xin-Yang; et al, Organic Letters, 2023, 25(20), 3750-3754

Production Method 33

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  1 min, 25 °C
1.2 Solvents: Pyridine ;  1 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides
Bahrami, Kiumars; et al, Journal of Organic Chemistry, 2009, 74(24), 9287-9291

Production Method 34

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Tetramethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 min, rt
Reference
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols
Laudadio, Gabriele ; et al, Journal of the American Chemical Society, 2019, 141(14), 5664-5668

Production Method 35

Reaction Conditions
1.1 Catalysts: 1,2-Bis(diphenylphosphino)ethane ,  Copper bromide (CuBr2) ,  Silver hexafluoroantimonate Solvents: 1,1,2,2-Tetrachloroethane ;  20 h, 100 °C
Reference
Inter- and Intramolecular Hydroamination of Unactivated Alkenes Catalysed by a Combination of Copper and Silver Salts: The Unveiling of a Bronstedt Acid Catalysis
Michon, Christophe; et al, Advanced Synthesis & Catalysis, 2010, 352(18), 3293-3305

Production Method 36

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Xylene ;  17 h, reflux
Reference
Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols
Zhu, Mingwen; et al, Organic Letters, 2010, 12(6), 1336-1339

Production Method 37

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic anhydride Solvents: 1,4-Dioxane ;  48 h, 120 °C
Reference
N-alkylation of sulfonamides with alcohols by Tf2O
Yu, Ting Ting; et al, Bulletin of the Chemical Society of Japan, 2015, 88(4), 610-612

Production Method 38

Reaction Conditions
1.1 Catalysts: Iron(2+), bis(acetonitrile)(2,2′:6′,2′′:6′′,2′′′:6′′′,2′′′′-quinquepyridine-κN1,… Solvents: Acetonitrile ;  24 h, 80 °C
Reference
Nonheme Iron-Mediated Amination of C(sp3)-H Bonds. Quinquepyridine-Supported Iron-Imide/Nitrene Intermediates by Experimental Studies and DFT Calculations
Liu, Yungen; et al, Journal of the American Chemical Society, 2013, 135(19), 7194-7204

N-Cyclohexyl-4-methylbenzenesulfonamide Raw materials

N-Cyclohexyl-4-methylbenzenesulfonamide Preparation Products

N-Cyclohexyl-4-methylbenzenesulfonamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-30-8)N-Cyclohexyl-4-methylbenzenesulfonamide
Order Number:sfd12769
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-30-8)
Order Number:SFD2107
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:03
Price ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80-30-8)N-环已基对甲苯磺酰胺(CTSA)
Order Number:LE5872931
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
Price ($):discuss personally
Email:18501500038@163.com

Additional information on N-Cyclohexyl-4-methylbenzenesulfonamide

Comprehensive Guide to N-Cyclohexyl-4-methylbenzenesulfonamide (CAS No. 80-30-8): Properties, Applications, and Industry Insights

N-Cyclohexyl-4-methylbenzenesulfonamide (CAS No. 80-30-8), also known as p-Toluenesulfonamide cyclohexyl, is a specialized organic compound with a wide range of industrial and research applications. This sulfonamide derivative is characterized by its unique molecular structure, combining a cyclohexyl group with a 4-methylbenzenesulfonamide moiety. Its chemical formula is C13H19NO2S, and it typically appears as a white to off-white crystalline powder. The compound's stability, solubility profile, and functional groups make it valuable in sectors such as polymer additives, pharmaceutical intermediates, and specialty chemicals.

In recent years, the demand for N-Cyclohexyl-4-methylbenzenesulfonamide has grown due to its role as a plasticizer and stabilizer in polymer formulations. Researchers and manufacturers are increasingly exploring its potential in high-performance materials, particularly in thermoplastics and elastomers, where it enhances flexibility and durability. Environmental concerns and regulatory shifts toward sustainable additives have also spurred interest in this compound as a potential alternative to traditional phthalate-based plasticizers.

The synthesis of CAS No. 80-30-8 typically involves the reaction of p-toluenesulfonyl chloride with cyclohexylamine, followed by purification processes to achieve high purity grades. Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are employed to verify its chemical identity and assess quality parameters like residual solvents or impurities. These rigorous quality control measures ensure compliance with industry standards for applications in sensitive sectors like medical devices or food-contact materials.

From a toxicological perspective, N-Cyclohexyl-4-methylbenzenesulfonamide has been studied for its safety profile under various exposure scenarios. While it exhibits low acute toxicity, proper handling protocols—including the use of personal protective equipment (PPE)—are recommended during industrial-scale processing. Regulatory bodies such as REACH and EPA have evaluated its environmental fate, noting its moderate biodegradability and minimal bioaccumulation potential.

Innovative applications continue to emerge for this versatile compound. In the coatings industry, it functions as a flow modifier, improving film formation and surface finish. The electronics sector explores its use as a dielectric material in capacitor formulations, while adhesive manufacturers leverage its compatibility with epoxy resins to enhance bond strength. Such diverse utility positions CAS 80-30-8 as a critical component in advanced material science.

Market trends indicate growing interest in bio-based precursors for sulfonamide production, aligning with circular economy principles. Researchers are investigating green chemistry approaches to synthesize N-Cyclohexyl-4-methylbenzenesulfonamide using renewable resources or catalytic methods that reduce energy consumption. These developments respond to consumer demand for eco-friendly chemicals without compromising performance.

For procurement specialists, understanding supply chain dynamics is crucial when sourcing 80-30-8. Regional production hubs in Asia, Europe, and North America offer varying purity grades and packaging options. Technical specifications such as melting point (typically 98–102°C), solubility (soluble in organic solvents like acetone or ethanol), and storage conditions (recommended in cool, dry environments) should guide purchasing decisions.

Future research directions for N-Cyclohexyl-4-methylbenzenesulfonamide may explore its structure-activity relationships in medicinal chemistry or its nanocomposite applications. With increasing digitalization, computational modeling studies could predict novel derivatives with enhanced properties. As industries prioritize multifunctional additives, this compound's molecular adaptability ensures its relevance in next-generation material design.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-30-8)N-Cyclohexyl-4-methylbenzenesulfonamide
sfd12769
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Jiangsu Xinsu New Materials Co., Ltd
(CAS:80-30-8)
SFD2107
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email